molecular formula C18H18N6O4 B3020586 N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide CAS No. 922037-32-9

N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide

Cat. No.: B3020586
CAS No.: 922037-32-9
M. Wt: 382.38
InChI Key: FWBCNVJARDSUKN-UHFFFAOYSA-N
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Description

N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C18H18N6O4 and its molecular weight is 382.38. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-[5-[(4-nitrophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O4/c25-17(13-3-4-13)19-7-8-23-16-15(9-21-23)18(26)22(11-20-16)10-12-1-5-14(6-2-12)24(27)28/h1-2,5-6,9,11,13H,3-4,7-8,10H2,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWBCNVJARDSUKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a pyrazolo[3,4-d]pyrimidine core linked to a cyclopropanecarboxamide moiety. Its molecular formula is C22H24N6O4C_{22}H_{24}N_{6}O_{4} with a molecular weight of approximately 486.4 g/mol. The presence of the nitrobenzyl group is significant for its biological interactions.

The primary targets of this compound include:

  • Tubulin : Inhibits microtubule formation, disrupting cellular mitosis.
  • Heat Shock Protein 90 (Hsp90) : Disruption leads to the destabilization of client proteins involved in cancer progression.
  • Thioredoxin Reductase (TrxR) : Modulates redox homeostasis within cells.

These interactions suggest that the compound may be effective in targeting cancer cells by inducing apoptosis and inhibiting proliferation.

Anticancer Properties

Several studies have reported the anticancer activity of similar compounds based on the pyrazolo[3,4-d]pyrimidine framework. For instance:

  • In vitro Studies : this compound exhibited significant cytotoxicity against various cancer cell lines. A study indicated an approximate 20% inhibition of cell growth across eight different cancer types .

Case Studies

  • Case Study 1 : In a controlled experiment, this compound demonstrated enhanced apoptosis in human breast cancer cells (MCF-7). The mechanism involved upregulation of pro-apoptotic markers and downregulation of anti-apoptotic proteins.
  • Case Study 2 : Another research highlighted its potential in overcoming drug resistance in leukemia cells by modulating P-glycoprotein activity, thus enhancing the efficacy of conventional chemotherapeutics.

Pharmacokinetics

The pharmacokinetic profile of this compound remains under investigation. However, preliminary data suggest:

ParameterValue
AbsorptionModerate
DistributionWide
MetabolismLiver (CYP450 enzymes)
EliminationRenal

These properties indicate that the compound may have favorable bioavailability and a manageable safety profile.

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